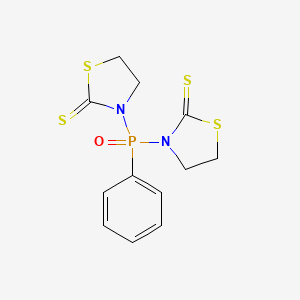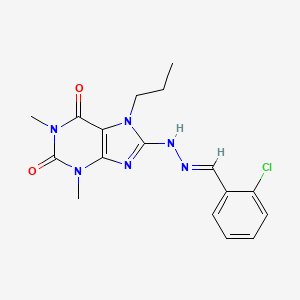
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid is a synthetic organic compound with the molecular formula C17H14Br4O4 It is a derivative of diphenolic acid, characterized by the presence of bromine atoms and hydroxyl groups on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid typically involves the condensation reaction of phenol with levulinic acid in the presence of a Brønsted acid catalyst, such as hydrochloric acid . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The bromination of the phenolic rings is achieved using bromine or a brominating agent under specific conditions to introduce the bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like ammonia (NH3) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of microbial growth or modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-target agent .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks bromine atoms, making it less effective as an antimicrobial agent.
4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid: Contains chlorine atoms instead of bromine, which may alter its chemical reactivity and biological activity.
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid: Contains nitro groups, which can significantly change its chemical properties and applications.
Uniqueness
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid is unique due to the presence of bromine atoms, which enhance its antimicrobial properties and make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
16733-29-2 |
|---|---|
Fórmula molecular |
C17H14Br4O4 |
Peso molecular |
601.9 g/mol |
Nombre IUPAC |
4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23) |
Clave InChI |
OFLOJYUEVWVCRY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B11972801.png)


![4,4'-[2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene)]dimorpholine](/img/structure/B11972819.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972833.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11972839.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide](/img/structure/B11972847.png)

![Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972878.png)



